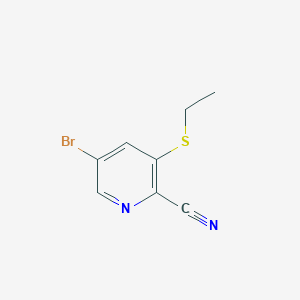
5-Bromo-3-(ethylthio)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile typically involves the bromination of 3-(ethylthio)-2-pyridinecarbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethylthio group can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carbonitrile group can also participate in coordination with metal ions or other active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Ethylthio)-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-pyridinecarbonitrile: Lacks the ethylthio group, which reduces its potential for oxidation and other reactions involving sulfur.
5-Bromo-3-(methylthio)-2-pyridinecarbonitrile: Contains a methylthio group instead of an ethylthio group, which may affect its reactivity and steric properties.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is unique due to the presence of both a bromine atom and an ethylthio group, which provide a combination of reactivity and functional group compatibility. This makes it a versatile intermediate for various synthetic applications and research studies.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-bromo-3-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2S/c1-2-12-8-3-6(9)5-11-7(8)4-10/h3,5H,2H2,1H3 |
InChI Key |
MNQCXCNFMFTRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=CC(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


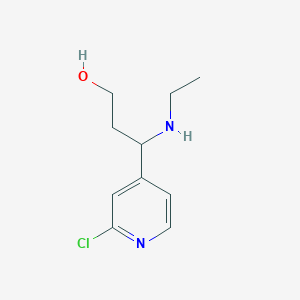

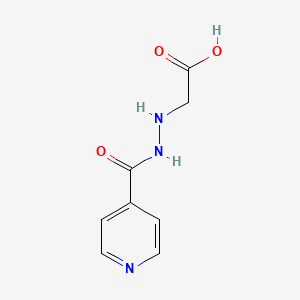
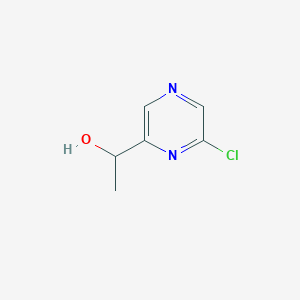

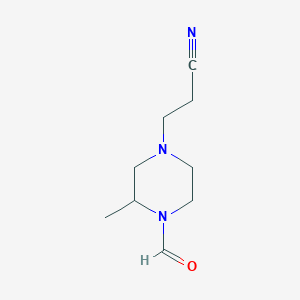
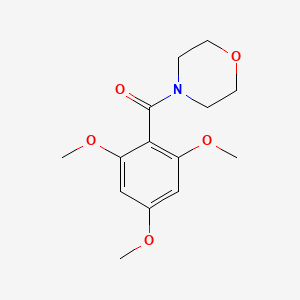

![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
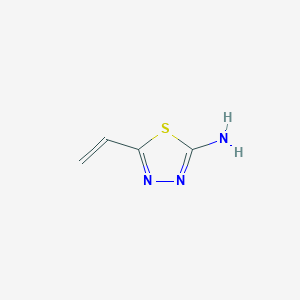
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
